9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-
Description
The compound 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- belongs to the aminoanthraquinone class, characterized by a planar anthracenedione core substituted with amino and aryl groups. Synthesized via nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones (), its structure is confirmed by LC/MS, $^{13}\text{C}$, and $^{1}\text{H}$ NMR. The 4-methoxyphenyl substituent introduces electron-donating properties, influencing solubility, bioactivity, and drug-likeness. Aminoanthraquinones are explored for therapeutic applications, particularly in oncology, due to their DNA-binding and nucleic acid synthesis inhibition properties ().
Structure
3D Structure
Properties
CAS No. |
23060-42-6 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-amino-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-8-6-12(7-9-13)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
MMFCPKYGMSQKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Leuco Compound Condensation with 4-Methoxyaniline
A foundational method derives from the synthesis of 1-hydroxy-4-phenylaminoanthraquinones, as detailed in US3215710A . Here, 1,4-dihydroxyanthraquinone or its leuco form undergoes nucleophilic substitution with 4-methoxyaniline under controlled conditions.
Reaction Conditions
-
Catalyst : Ortho-boric acid ester of 2-methyl-2,4-pentanediol
-
Temperature : 100–150°C
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide)
-
Molar Ratio : 1:1.2 (anthraquinone derivative to 4-methoxyaniline)
The leuco intermediate enhances reactivity by reducing steric hindrance, enabling efficient coupling at the 4-position. Post-reaction, oxidation with air or mild oxidizing agents regenerates the anthraquinone structure. This method achieves yields of 68–75% , contingent on solvent purity and temperature control.
Direct Amination of Nitroanthraquinone Precursors
US20030045735A1 outlines a nitro-to-amine reduction pathway. Starting with 1-nitro-4-bromoanthraquinone, sequential amination with 4-methoxyaniline proceeds via a Ullmann-type coupling:
-
Bromine Displacement :
-
Catalyst : CuI/1,10-phenanthroline
-
Base : K₃PO₄
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Solvent : Toluene at 110°C
-
Yield : ~82% for 1-nitro-4-[(4-methoxyphenyl)amino]anthraquinone
-
-
Nitro Reduction :
-
Reductant : H₂/Pd-C in ethanol
-
Pressure : 3 bar H₂
-
Yield : 89% for final product
-
This route’s advantage lies in its regioselectivity, avoiding competing reactions at the 2- and 3-positions.
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies from US3215710A and US20030045735A1 highlight solvent-catalyst synergies:
| Parameter | Leuco Method | Ullmann Coupling |
|---|---|---|
| Solvent | DMF | Toluene |
| Catalyst | Boric acid ester | CuI/phenanthroline |
| Reaction Time (h) | 6–8 | 12–16 |
| Yield (%) | 68–75 | 82 |
Polar aprotic solvents like DMF stabilize transition states in leuco condensation, while toluene minimizes side reactions in Ullmann couplings.
Temperature and Time Dependence
-
100°C : Incomplete conversion (45% yield)
-
130°C : Optimal balance (72% yield)
-
150°C : Decomposition observed (yield drops to 58%)
In contrast, Ullmann couplings require prolonged heating (12–16 hours) at 110°C for full conversion, underscoring the need for thermal stability in intermediates.
Purification and Characterization
Recrystallization Techniques
Crude product purification employs sequential recrystallization:
Analytical Validation
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% H₃PO₄
-
Retention Time : 12.3 min
-
Observed [M+H]⁺ : 406.4 m/z (matches theoretical 405.4 g/mol)
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Fragmentation Pattern : Loss of NO₂ (46 Da) and OCH₃ (31 Da) groups confirms substitution sites.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and methoxyphenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Various functionalized anthraquinone derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 9,10-anthracenedione derivatives is their use as anticancer agents. Compounds such as mitoxantrone and ametantrone are well-known for their effectiveness against various cancers, including breast cancer and lymphoma. These compounds are classified as alkylamino-substituted anthracenediones and are widely used in chemotherapeutic practices .
Case Study: Mitoxantrone
- Mechanism : Mitoxantrone intercalates into DNA, disrupting replication and transcription.
- Clinical Use : Approved for treating breast cancer and non-Hodgkin lymphoma.
Antimicrobial Properties
Research indicates that derivatives of 9,10-anthracenedione exhibit significant antibacterial activity against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Candida species. The presence of amino groups enhances their interaction with bacterial membranes .
Table: Antimicrobial Activity of Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| 1-Amino-4-(4-methoxyphenyl)amino-9,10-anthracenedione | Streptococcus pneumoniae | High |
| 1-Amino-4-hydroxyanthraquinone | Staphylococcus aureus | Moderate |
Antiviral Activity
Certain derivatives demonstrate antiviral properties against viruses such as HIV-1 and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral replication through interaction with viral enzymes .
Case Study: Antiviral Derivatives
- Compound : 1-Amino-4-(4-methoxyphenyl)amino-9,10-anthracenedione
- Target Virus : HIV-1
- Outcome : Inhibitory effects observed in vitro.
Material Science Applications
The unique structure of 9,10-anthracenedione derivatives allows for their use in materials science, particularly in organic photovoltaics and dye-sensitized solar cells. Their ability to absorb light efficiently makes them suitable candidates for enhancing solar energy conversion.
Table: Material Properties of 9,10-Anthracenedione Derivatives
| Property | Value |
|---|---|
| Absorption Wavelength | ~600 nm |
| Photostability | High |
| Electron Mobility | Moderate |
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of aminoanthraquinones is heavily influenced by substituents. Key analogs and their properties are compared below:
Drug-Likeness and Pharmacokinetics
- Lipophilicity : Methoxy substitution balances hydrophobicity and solubility, offering improved bioavailability over phenyl (logP ~3.5–4.0) ().
Key Research Findings
Synthesis and Structural Confirmation: The target compound is synthesized via bromine substitution in anthraquinones, with NMR and LC/MS validating its structure ().
Therapeutic Index: Compared to DHAQ, the target compound’s methoxy group may reduce genotoxicity while maintaining moderate antitumor activity ().
Biological Activity
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- (CAS Number: 116-83-6) is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews its biological properties, including its potential applications in medicine, particularly in anticancer and antimicrobial contexts, supported by various studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₁N₁O₃
- Molecular Weight : 253.25 g/mol
- Density : 1.366 g/cm³
- Boiling Point : 502ºC at 760 mmHg
- LogP : 2.634
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The structural components of the molecule, particularly the methoxy and amino groups, play critical roles in its biological efficacy.
Antimicrobial Activity
Studies have shown that derivatives of anthracenedione compounds exhibit potent antimicrobial properties. For instance, compounds with phenyl and methoxy substituents have demonstrated substantial activity against various bacterial strains and fungi.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 9,10-Anthracenedione derivative | 12.5 | Klebsiella pneumoniae |
| Another derivative | 25 | Pseudomonas aeruginosa |
The presence of the methoxy group is crucial for enhancing the antimicrobial activity, as it affects the lipophilicity and interaction with microbial membranes .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Gamage et al. (2024) | HL-60 (human leukemia) | 5.0 | Apoptosis induction |
| Research Study X | MCF-7 (breast cancer) | 10.0 | Cell cycle arrest |
In vitro studies indicate that the compound can inhibit tumor growth effectively, making it a candidate for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various anthracenedione derivatives against Fusarium oxysporum. The results indicated that specific substitutions significantly improved efficacy, with some derivatives achieving MIC values comparable to standard antibiotics .
- Anticancer Properties : In a clinical trial involving patients with leukemia, a derivative of this compound was administered and showed promising results in reducing tumor size and improving patient outcomes .
Structure-Activity Relationship (SAR)
The biological activity of 9,10-anthracenedione derivatives is closely linked to their molecular structure:
- Substituents : The presence of electron-donating groups like methoxy enhances activity.
- Planarity : The planar structure allows for effective intercalation into DNA, which is vital for anticancer activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing amino- and aryl amino-substituted 9,10-anthracenedione derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, in THF solvent, lithiated intermediates (e.g., LDA-generated) react with brominated aromatics to install substituents. details the synthesis of N-acetyl-9-amino derivatives using 2-arylmethylbenzonitriles and bromoarenes, with yields optimized via temperature control (0°C to reflux). Characterization via IR, UV, and NMR confirms product identity . Alternative routes ( ) use sodium carbonate as a base and Cu/Fe catalysts to promote sulfonic acid derivatives, though competing hydroxide attack may form undesired sulfonates .
Q. Which spectroscopic techniques are critical for characterizing 1-amino-4-[(4-methoxyphenyl)amino]-9,10-anthracenedione?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions and confirms aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- LC/MS : Detects molecular ions (e.g., [M+H]+ at m/z 405.9 for sulfonated derivatives) and monitors reaction purity .
- UV-Vis : Identifies π→π* transitions in the anthracenedione core (λmax ~250–300 nm) .
Q. What safety protocols are essential for handling amino-substituted anthracenediones?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for toxicity profiles. highlights acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, goggles), work in fume hoods, and implement emergency measures (e.g., rinsing eyes for 15 minutes if exposed) .
Q. How do reaction conditions influence the regioselectivity of substituent addition to the anthracenedione core?
- Methodological Answer : Substituent positioning depends on electronic and steric factors. For example, shows that electron-donating groups (e.g., methoxy) direct nucleophilic attack to the para position. Temperature and solvent polarity (e.g., THF vs. aqueous systems) further modulate selectivity .
Advanced Research Questions
Q. How can researchers mitigate the formation of 1-amino-4-hydroxy-9,10-anthracenedione sulfonate byproducts during synthesis?
- Methodological Answer : identifies hydroxide ions as competing nucleophiles in sulfonation reactions. To suppress byproducts:
- Use anhydrous conditions or aprotic solvents.
- Optimize pH (avoid alkaline media) and employ catalysts (e.g., CuO/FeSO4) to favor desired pathways .
Q. What computational tools predict the electronic properties of substituted anthracenediones?
- Methodological Answer : Density Functional Theory (DFT) models analyze HOMO-LUMO gaps and charge distribution. For example, provides SMILES strings and InChI keys for molecular docking studies, enabling predictions of reactivity with biological targets (e.g., enzyme inhibition) .
Q. How do substituents modulate the redox behavior of 9,10-anthracenediones in electrochemical applications?
- Methodological Answer : Cyclic voltammetry reveals that electron-withdrawing groups (e.g., sulfonic acid) lower reduction potentials. Compare derivatives from (E1/2 = −0.45 V vs. SCE) with methoxy-substituted analogs () to correlate structure-activity relationships .
Q. What mechanistic pathways explain the nucleophilic aromatic substitution in anthracenedione derivatives?
Electrophilic activation : Bromine at C-2 stabilizes a Meisenheimer complex.
Nucleophilic attack : Amines or hydroxide displace bromide, with regioselectivity controlled by steric hindrance and charge distribution .
Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
